molecular formula C10H12O2S B099590 Benzyl 3-sulfanylpropanoate CAS No. 16850-00-3

Benzyl 3-sulfanylpropanoate

Cat. No. B099590
CAS RN: 16850-00-3
M. Wt: 196.27 g/mol
InChI Key: DFMOIQHWZVGRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-sulfanylpropanoate is a chemical compound with the molecular formula C10H12O2S. It is also known as 3-(benzyloxy)-3-oxopropanethioate or benzyl β-oxo-β-(phenylthio) propionate. Benzyl 3-sulfanylpropanoate is a colorless liquid with a strong odor and is widely used in the chemical industry.

Mechanism Of Action

The mechanism of action of benzyl 3-sulfanylpropanoate is not well understood. However, it is believed to act as a thioesterase inhibitor, which can lead to the accumulation of acyl-CoA thioesters in cells. This, in turn, can lead to the disruption of cellular metabolism and the induction of apoptosis.

Biochemical And Physiological Effects

Benzyl 3-sulfanylpropanoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using benzyl 3-sulfanylpropanoate in lab experiments include its availability, low cost, and ease of synthesis. However, it also has some limitations, including its strong odor and potential toxicity.

Future Directions

There are several future directions for research involving benzyl 3-sulfanylpropanoate. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its mechanism of action and its effects on cellular metabolism could lead to a better understanding of the role of thioesters in cellular processes.

Synthesis Methods

The synthesis of benzyl 3-sulfanylpropanoate involves the reaction of benzyl bromide with potassium thioacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography.

Scientific Research Applications

Benzyl 3-sulfanylpropanoate has several applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of thioesters and other sulfur-containing compounds.

properties

CAS RN

16850-00-3

Product Name

Benzyl 3-sulfanylpropanoate

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

benzyl 3-sulfanylpropanoate

InChI

InChI=1S/C10H12O2S/c11-10(6-7-13)12-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2

InChI Key

DFMOIQHWZVGRSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCS

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCS

synonyms

3-Mercaptopropionic acid benzyl ester

Origin of Product

United States

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